(R,cis)-7-Methyl Atracurium Dibesylate
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Overview
Description
(R,cis)-7-Methyl Atracurium Dibesylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is a stereoisomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its intermediate duration of action and reduced histamine release compared to other neuromuscular blocking agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,cis)-7-Methyl Atracurium Dibesylate involves multiple steps, starting from 3,4-dimethoxyphenylacetic acid (DMPA). The process includes the formation of intermediate compounds through reactions with 1,5-pentanediol and benzenesulfonic acid . The final product is obtained through a series of purification steps, including filtration and crystallization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the on-demand production of the compound, ensuring high purity and yield . The continuous flow synthesis involves the use of reactors where reactants are flown through, and the product is directly transferred to a filter in a continuous system .
Chemical Reactions Analysis
Types of Reactions: (R,cis)-7-Methyl Atracurium Dibesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
(R,cis)-7-Methyl Atracurium Dibesylate has a wide range of applications in scientific research:
Mechanism of Action
(R,cis)-7-Methyl Atracurium Dibesylate exerts its effects by competitively binding to cholinergic receptors at the motor end-plate of neurons, thereby blocking acetylcholine from accessing these receptors . This inhibition prevents the development of an end-plate potential, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Comparison with Similar Compounds
Atracurium: A mixture of ten optical and geometric isomers, including (R,cis)-7-Methyl Atracurium Dibesylate.
Cisatracurium: An isomer of atracurium with similar neuromuscular blocking effects but higher potency and reduced histamine release.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its intermediate duration of action and lower histamine release compared to other neuromuscular blocking agents . This makes it a preferred choice in clinical settings where these properties are advantageous.
Properties
IUPAC Name |
[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNMJPPGRGUGN-XNSDKZDZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O18S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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